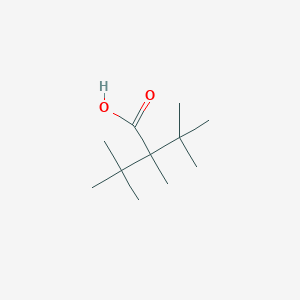
2-Tert-butyl-2,3,3-trimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C11H22O2. It is a derivative of butanoic acid, characterized by the presence of a tert-butyl group and three methyl groups attached to the butanoic acid backbone. This compound is known for its unique structural features, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-2,3,3-trimethylbutanoic acid typically involves the alkylation of butanoic acid derivatives. One common method is the reaction of tert-butyl chloride with 2,3,3-trimethylbutanoic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions such as temperature, pressure, and reactant flow rates .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-2,3,3-trimethylbutanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Hydrogen chloride, sulfuric acid
Major Products Formed:
Oxidation: Ketones, alcohols
Reduction: Alcohols
Substitution: Tert-butyl esters, ethers
Applications De Recherche Scientifique
2-Tert-butyl-2,3,3-trimethylbutanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-2,3,3-trimethylbutanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic processes, influencing their activity and function.
Pathways Involved: It participates in pathways related to fatty acid metabolism, where it can act as a substrate or inhibitor, affecting the overall metabolic flux.
Comparaison Avec Des Composés Similaires
Butanoic acid, 3,3-dimethyl-: Similar in structure but lacks the tert-butyl group, resulting in different reactivity and applications.
Tert-butyl acetate: Contains a tert-butyl group but differs in the ester functional group, leading to distinct chemical properties and uses.
Tert-butyl bromoacetate: Another tert-butyl derivative with a bromoacetate functional group, used in different synthetic applications.
Uniqueness: 2-Tert-butyl-2,3,3-trimethylbutanoic acid is unique due to its combination of a tert-butyl group and multiple methyl groups, which confer steric hindrance and influence its reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
16021-12-8 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-tert-butyl-2,3,3-trimethylbutanoic acid |
InChI |
InChI=1S/C11H22O2/c1-9(2,3)11(7,8(12)13)10(4,5)6/h1-7H3,(H,12,13) |
Clé InChI |
LVAGKFXWQHOSOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(C(=O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















